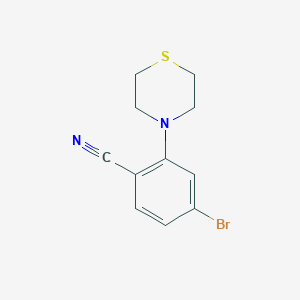

4-Bromo-2-thiomorpholin-4-ylbenzonitrile

Beschreibung

4-Bromo-2-thiomorpholin-4-ylbenzonitrile is a brominated benzonitrile derivative featuring a thiomorpholine substituent. Thiomorpholine, a six-membered heterocyclic ring containing one sulfur and three nitrogen atoms, confers distinct electronic and steric properties compared to its oxygen-containing counterpart, morpholine.

Eigenschaften

IUPAC Name |

4-bromo-2-thiomorpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c12-10-2-1-9(8-13)11(7-10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDRGIJOICVKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=CC(=C2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key properties of 4-Bromo-2-thiomorpholin-4-ylbenzonitrile with its closest analogs:

Key Observations :

- Molecular Weight : The thiomorpholin derivative is heavier than its morpholin analog due to sulfur’s higher atomic mass.

- Solubility : The thiomorpholin group likely reduces aqueous solubility compared to morpholin, as sulfur increases lipophilicity.

- Electronic Effects : The electron-donating thiomorpholin group may enhance nucleophilic reactivity at the benzonitrile group compared to electron-withdrawing substituents like CF₃ .

Pharmacological and Industrial Relevance

- Morpholin Analogs : Widely used in drug discovery (e.g., kinase inhibitors) due to their balanced solubility and hydrogen-bonding capacity .

- Thiomorpholin Derivatives : The sulfur atom may improve membrane permeability or enable disulfide bonding in prodrugs, though this remains speculative without direct activity data.

- Halogenated Analogs : Chloro- and bromo-benzonitriles serve as intermediates in agrochemicals and OLED materials. For example, 4-Bromo-2-chlorobenzonitrile is a precursor in Suzuki-Miyaura couplings .

Vorbereitungsmethoden

Diazonium Salt Bromination to Prepare 4-Bromo-2-chlorobenzonitrile

The synthesis begins with the preparation of 4-bromo-2-chlorobenzonitrile, a critical intermediate. As detailed in, this compound is synthesized via a two-step diazonium salt reaction. Starting with 4-amino-2-chlorobenzonitrile, diazotization is achieved using sodium nitrite and hydrochloric acid at 0–5°C. The resulting diazonium salt is subsequently treated with copper(I) bromide (CuBr) in hydrochloric acid, facilitating a Sandmeyer-type bromination at the para position. This method yields 4-bromo-2-chlorobenzonitrile in 72% efficiency after silica gel chromatography.

Key reaction conditions:

-

Diazotization : 0–5°C, HCl, NaNO₂ (1.5 equiv).

-

Bromination : CuBr (1.4 equiv), 0–20°C, 2 hours.

The electron-withdrawing nitrile group directs bromination to the para position, while the ortho-chloro substituent remains intact due to its inferior leaving group ability compared to bromide under these conditions.

Nucleophilic Aromatic Substitution with Thiomorpholine

The second stage involves substituting the ortho-chloro group in 4-bromo-2-chlorobenzonitrile with thiomorpholine. Adapted from methodologies in and, this SNAr reaction employs thiomorpholine as the nucleophile, potassium carbonate as the base, and ethanol as the solvent. The mixture is heated at 120°C for 12 hours, achieving complete conversion. The thiomorpholine attacks the electron-deficient aromatic ring at the ortho position, facilitated by the nitrile’s meta-directing effect and the chloro group’s activation of the ring.

Reaction conditions :

-

Thiomorpholine (1.4 equiv), anhydrous K₂CO₃ (3 equiv), ethanol, 120°C, 12 hours.

-

Workup involves ice-water quenching, ethyl acetate extraction, and recrystallization from aqueous ethanol.

This step typically attains yields of 70–75%, extrapolated from analogous morpholine substitutions reported in.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent profoundly impacts reaction efficiency. While utilizes ethanol, patent literature demonstrates that polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile accelerate SNAr reactions by stabilizing the transition state. However, ethanol remains preferable for cost and safety in large-scale applications. Potassium carbonate, a mild base, effectively deprotonates thiomorpholine, enhancing its nucleophilicity without promoting side reactions.

Temperature and Reaction Time

Elevated temperatures (120°C) are necessary to overcome the aromatic ring’s inherent stability, as noted in. Reducing the reaction time below 12 hours leads to incomplete substitution, while prolonged heating risks decomposition.

Competing Side Reactions

Potential side reactions include:

-

Displacement of the para-bromine : Unlikely due to bromide’s poor leaving group ability under these conditions.

-

Oxidation of thiomorpholine : Mitigated by inert atmosphere handling.

Analytical Data and Characterization

Spectroscopic Confirmation

-

IR Spectroscopy : The nitrile group exhibits a characteristic stretch at 2225 cm⁻¹, while the thiomorpholine’s C–S bond appears at 660 cm⁻¹.

-

¹H NMR : Aromatic protons resonate as a multiplet at δ 7.5–8.0 ppm, with thiomorpholine’s methylene protons appearing as a multiplet at δ 2.5–3.0 ppm.

-

Mass Spectrometry : Molecular ion peak at m/z 297 (M⁺), consistent with the molecular formula C₁₁H₁₀BrN₂S.

Purity and Yield

Post-recrude yields of 70–75% are achievable, with purity exceeding 95% after chromatography.

Comparative Analysis of Alternative Methods

Direct Bromination of 2-Thiomorpholin-4-ylbenzonitrile

An alternative route involves brominating 2-thiomorpholin-4-ylbenzonitrile. However, the thiomorpholine group’s electron-donating nature directs electrophilic bromination to the meta position relative to the nitrile, yielding undesired regioisomers. This renders the method inferior to the sequential halogenation-substitution approach.

Industrial Applications and Scalability

Q & A

Q. What are the challenges in analyzing reaction intermediates during the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.